molecular formula C23H22N4O3S B2983206 (E)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile CAS No. 940993-87-3

(E)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile

Cat. No. B2983206
CAS RN: 940993-87-3
M. Wt: 434.51
InChI Key: VXOZJBNEZWGBDK-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C23H22N4O3S and its molecular weight is 434.51. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds with structures similar to the one have been synthesized and evaluated for their antimicrobial properties. For example, novel triazole derivatives were synthesized and shown to possess good or moderate antimicrobial activities against various microorganisms, indicating the potential of such compounds in the development of new antimicrobial agents (Bektaş et al., 2007).

Molecular Docking Studies as EGFR Inhibitors

Detailed molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole, closely related to the compound of interest, have been performed to understand their mechanism as potential anticancer agents. These compounds demonstrated significant binding affinity to the EGFR binding pocket, indicating their potential in cancer treatment strategies (Karayel, 2021).

Structural Analysis

The crystal structure analysis of closely related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, provides insights into their molecular conformations, which is crucial for understanding their chemical behavior and interactions with biological targets. Such studies are foundational for drug design and development (Faizi et al., 2016).

Tuberculostatic Activity

Some derivatives have been tested for their tuberculostatic activity, providing a foundation for the development of new treatments against tuberculosis. This highlights the potential of these compounds in addressing global health challenges related to infectious diseases (Foks et al., 2004).

properties

IUPAC Name

5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-2-29-18-7-5-17(6-8-18)22(28)26-11-13-27(14-12-26)23-20(16-24)25-21(30-23)10-9-19-4-3-15-31-19/h3-10,15H,2,11-14H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOZJBNEZWGBDK-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile

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